Mevidalen hydroxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

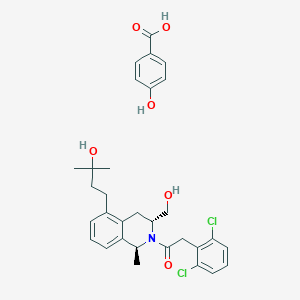

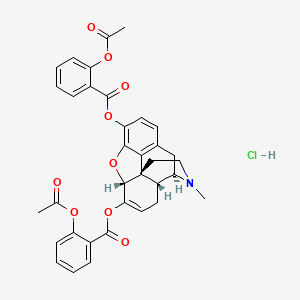

Synthetic Routes and Reaction Conditions: The synthesis of mevidalen hydroxybenzoate involves the preparation of the parent compound mevidalen, followed by the formation of its hydroxybenzoate co-crystal . The synthetic route typically involves multiple steps, including the formation of the tetrahydroisoquinoline core and subsequent functionalization to introduce the hydroxybenzoate moiety .

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure high yield and purity of the final product . The production process also includes purification steps such as recrystallization and chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Mevidalen hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to hydroxyl groups.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitrating agents.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydroxyl groups.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: Mevidalen hydroxybenzoate is used as a research tool to study the modulation of dopamine D1 receptors . It helps in understanding the role of these receptors in various physiological and pathological processes .

Biology: In biological research, this compound is used to investigate the effects of dopamine receptor modulation on neuronal activity and behavior . It is also used to study the mechanisms underlying neurodegenerative diseases .

Medicine: this compound is being developed as a potential therapeutic agent for the treatment of Lewy body disease and Parkinson’s disease . It has shown promise in improving cognitive and motor functions in preclinical and clinical studies .

Industry: In the pharmaceutical industry, this compound is being explored for its potential use in developing new treatments for neuropsychiatric disorders . It is also being studied for its wakefulness-promoting effects .

Mechanism of Action

Mevidalen hydroxybenzoate acts as a selective positive allosteric modulator of the dopamine D1 receptor . It enhances the affinity of the receptor for dopamine, thereby amplifying the effects of endogenous dopamine . This modulation leads to improved cognitive and motor functions, as well as enhanced wakefulness . The compound targets the dopamine D1 receptor and activates signaling pathways involved in neuronal activity and synaptic plasticity .

Comparison with Similar Compounds

Razpipadon (CVL-871): Another dopamine D1 receptor positive allosteric modulator.

Tavapadon (CVL-751): A dopamine D1/D2 receptor partial agonist.

DETQ: A close analogue of mevidalen, also a dopamine D1 receptor positive allosteric modulator.

Uniqueness: Mevidalen hydroxybenzoate is unique in its ability to selectively modulate the dopamine D1 receptor without inducing the side effects commonly associated with direct dopamine agonists . Its positive allosteric modulation mechanism allows for a more controlled and sustained activation of the receptor, making it a promising candidate for the treatment of neurodegenerative and neuropsychiatric disorders .

Properties

CAS No. |

1638669-32-5 |

|---|---|

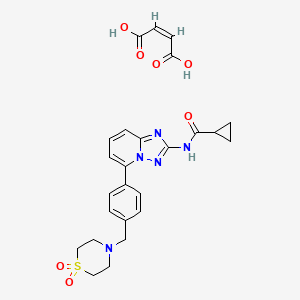

Molecular Formula |

C31H35Cl2NO6 |

Molecular Weight |

588.5 g/mol |

IUPAC Name |

2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone;4-hydroxybenzoic acid |

InChI |

InChI=1S/C24H29Cl2NO3.C7H6O3/c1-15-18-7-4-6-16(10-11-24(2,3)30)19(18)12-17(14-28)27(15)23(29)13-20-21(25)8-5-9-22(20)26;8-6-3-1-5(2-4-6)7(9)10/h4-9,15,17,28,30H,10-14H2,1-3H3;1-4,8H,(H,9,10)/t15-,17+;/m0./s1 |

InChI Key |

QDACLJAXTYXXBL-KPVRICSOSA-N |

Isomeric SMILES |

C[C@H]1C2=CC=CC(=C2C[C@@H](N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O.C1=CC(=CC=C1C(=O)O)O |

Canonical SMILES |

CC1C2=CC=CC(=C2CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O.C1=CC(=CC=C1C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[[(5S)-3-[4-(5,6-dihydro-2H-1,2,4-triazin-1-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide;methanesulfonic acid](/img/structure/B10860059.png)

![[(3R,5S,6S,7S,8S,9S,12R,13S,14R,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B10860074.png)

![Sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid](/img/structure/B10860115.png)